

Unraveling the Structure of NO-Feng-PDEtMPPi: A Guide for Researchers

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Compound of Interest

Compound Name: NO-Feng-PDEtMPPi

Cat. No.: B14080109

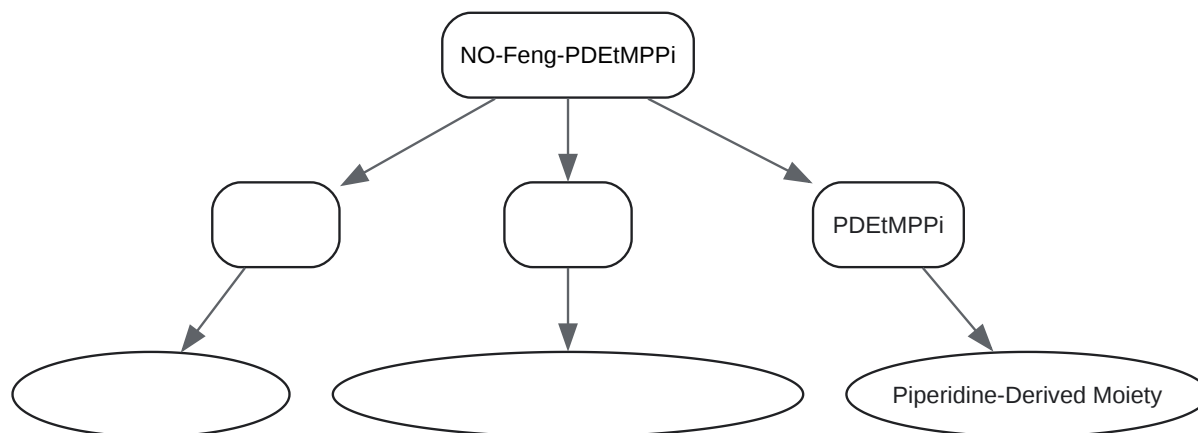
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For researchers and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide focuses on the reaction product **NO-Feng-PDEtMPPi**, providing available structural information and outlining the standard experimental methodologies required for its definitive characterization. While a specific primary research article detailing the synthesis and experimental data for **NO-Feng-PDEtMPPi** could not be retrieved from the available resources, this guide presents the compound's known structure and describes the analytical techniques typically employed for such confirmation, offering a framework for its comparative analysis.

Unveiling the Molecular Identity of NO-Feng-PDEtMPPi

NO-Feng-PDEtMPPi is a complex organic molecule with the chemical formula $C_{37}H_{56}N_4O_4$. Its formal IUPAC name is (1R,2S)-N-(2,6-diethyl-4-methylphenyl)-1-[3-[(1R,2S)-2-[(2,6-diethyl-4-methylphenyl)carbamoyl]-1-oxidopiperidin-1-ium-1-yl]propyl]-1-oxidopiperidin-1-ium-2-carboxamide. The "NO" in its commonly used name likely refers to the N-oxide functionalities within the piperidine rings, which are known to be capable of releasing nitric oxide (NO), a critical signaling molecule in various physiological processes. The "Feng" designation may be attributed to the researchers who first synthesized or characterized the compound. "PDEtMPPi" is likely an abbreviation for the significant piperidine-based structural motifs within the molecule.

Below is a diagram illustrating the logical relationship of the components of the **NO-Feng-PDEtMPPI** name to its chemical structure.



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Logical breakdown of the name **NO-Feng-PDEtMPPI**.

Standard Experimental Protocols for Structural Confirmation

The definitive confirmation of the structure of a novel compound like **NO-Feng-PDEtMPPI** relies on a suite of analytical techniques. The following are standard experimental protocols that would be employed for this purpose.

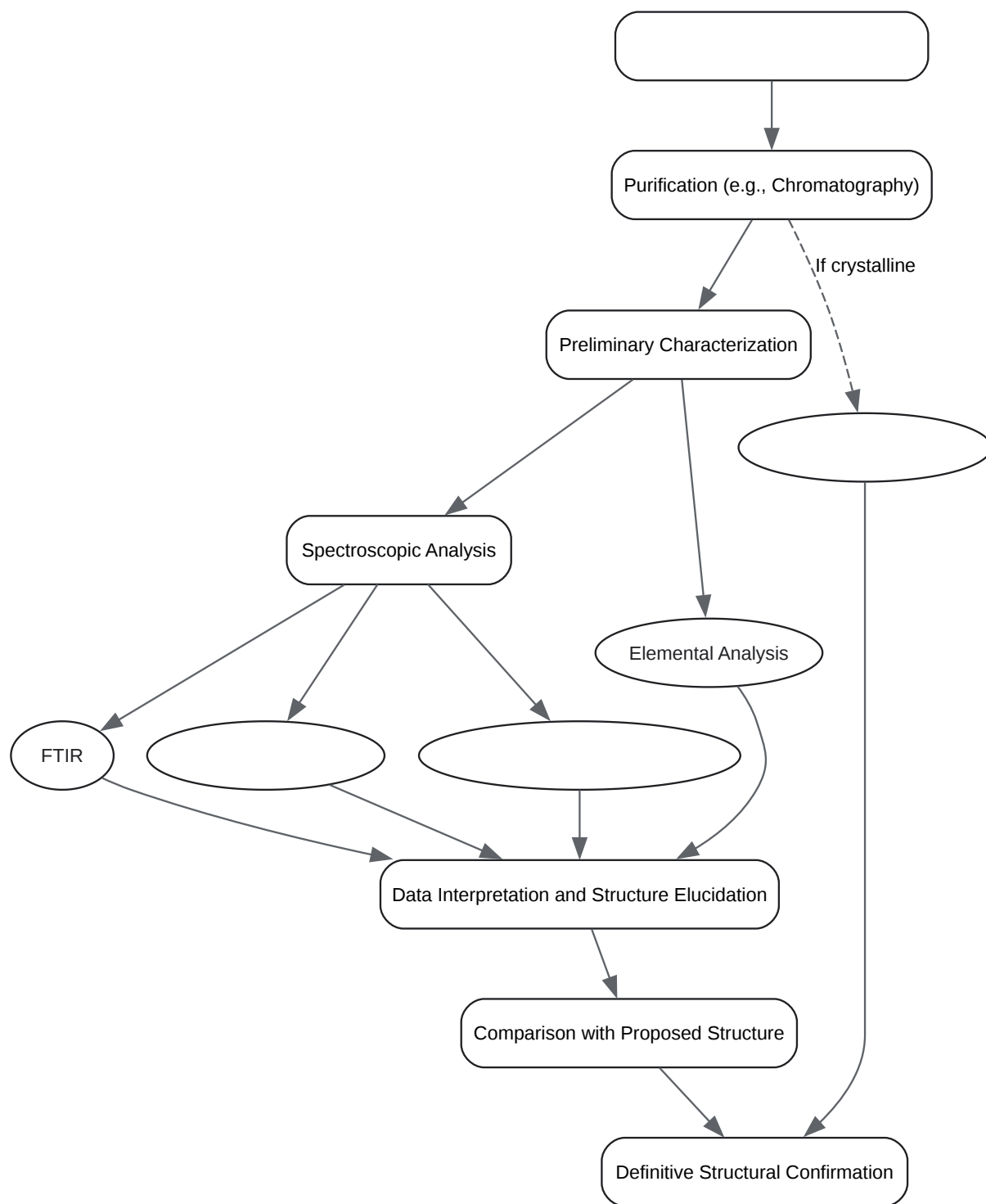
Table 1: Analytical Techniques for Structural Elucidation

Technique	Purpose	Expected Information for NO-Feng-PDEtMPPI
Nuclear Magnetic Resonance (NMR) Spectroscopy	To determine the carbon-hydrogen framework of the molecule.	^1H NMR would show the chemical shifts, integrations, and coupling patterns of all protons. ^{13}C NMR would identify all unique carbon environments. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would establish the connectivity between atoms.
Mass Spectrometry (MS)	To determine the molecular weight and elemental composition.	High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming the molecular formula $\text{C}_{37}\text{H}_{56}\text{N}_4\text{O}_4$. Fragmentation patterns could offer further structural insights.
Fourier-Transform Infrared (FTIR) Spectroscopy	To identify the functional groups present in the molecule.	Characteristic absorption bands would be expected for C=O (amide), N-O (N-oxide), C-N, and C-H bonds.
X-ray Crystallography	To determine the three-dimensional arrangement of atoms in a crystalline sample.	If a suitable single crystal can be grown, this technique would provide the most definitive proof of the molecule's absolute stereochemistry and conformation.
Elemental Analysis	To determine the percentage composition of elements (C, H, N).	The experimentally determined percentages of carbon, hydrogen, and nitrogen should match the theoretical values

calculated from the molecular
formula.

Experimental Workflow for Structural Confirmation

The general workflow for confirming the structure of a newly synthesized compound such as **NO-Feng-PDEtMPPI** is outlined in the following diagram.



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A typical experimental workflow for structural confirmation.

Comparative Analysis with Alternative Nitric Oxide Donors

While specific performance data for **NO-Feng-PDEtMPPI** is not publicly available, a comparative analysis would typically involve evaluating its nitric oxide-releasing properties against other known NO donors. Key parameters for comparison would include the rate of NO release, the total amount of NO released, the mechanism of release (e.g., spontaneous, light-triggered, enzyme-triggered), and the compound's stability and cytotoxicity.

Table 2: Comparison of Classes of Nitric Oxide Donors

Class of NO Donor	General Structure/Features	Advantages	Disadvantages
N-Diazeniumdiolates (NONOates)	Contain the $[N(O)NO]^-$ functional group.	Predictable rates of NO release, tunable half-lives.	Can be unstable at physiological pH.
S-Nitrosothiols (RSNOs)	Contain the S-N=O functional group.	Endogenously present, release NO via multiple pathways.	Can be sensitive to light and metal ions.
Organic Nitrates	Contain the C-O-NO ₂ functional group.	Well-established class of drugs (e.g., nitroglycerin).	Can lead to tolerance with prolonged use.
Metal-Nitrosyl Complexes	Contain a metal center bound to NO.	Diverse structures and release mechanisms.	Potential for metal toxicity.
Piperidine N-Oxides (like NO-Feng-PDEtMPPI)	Contain a piperidine N-oxide moiety.	Potentially novel release mechanisms and biological activities.	Less studied compared to other classes.

Conclusion

The structural confirmation of **NO-Feng-PDEtMPPI**, a complex piperidine N-oxide derivative, requires a multi-faceted analytical approach. While its molecular structure is documented in chemical databases, the primary experimental data for its confirmation are not readily

accessible in the public domain. For researchers working with this or similar compounds, the application of standard spectroscopic and analytical techniques as outlined in this guide is essential for unambiguous structural elucidation. A thorough characterization of its NO-releasing properties would be the subsequent step in evaluating its potential as a therapeutic agent and comparing its performance against established nitric oxide donors.

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